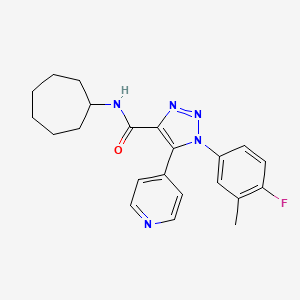

![molecular formula C22H23N3O3 B2880375 8-[(diethylamino)methyl]-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one CAS No. 301308-67-8](/img/structure/B2880375.png)

8-[(diethylamino)methyl]-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

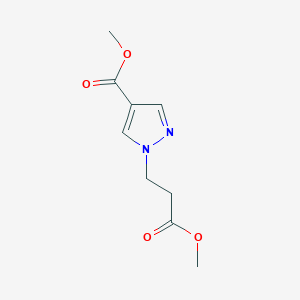

“8-[(diethylamino)methyl]-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one” is a chemical compound with the molecular formula C22H23N3O3 . It is a derivative of benzimidazole , which is a heterocyclic aromatic compound known for its variety of biological activities .

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring attached to a chromen-2-one structure via a diethylamino methyl group . Theoretical investigations on similar compounds suggest that the optimized geometrical structure, electronic, and vibrational features can be analyzed using computational methods such as the B3LYP/6-311++G(d,p) basis set .Physical And Chemical Properties Analysis

This compound has a molecular weight of 377.436 and a density of 1.3±0.1 g/cm3 . It has a boiling point of 605.5±65.0 °C at 760 mmHg . The exact mass is 377.173950 and the LogP value is 4.39 .Scientific Research Applications

Antimicrobial Activity

The benzimidazole moiety of the compound is known for its antimicrobial properties. It can be used to develop new antimicrobial agents that target resistant strains of bacteria and fungi. The compound’s ability to interfere with the biosynthesis of nucleic acids and proteins in microbes makes it a valuable candidate for further research in this field .

Anticancer Research

Benzimidazoles have been studied for their potential use in cancer therapy. This compound, with its benzimidazole core, may inhibit cancer cell growth by targeting cellular division and DNA replication processes. It could serve as a lead compound for the development of new anticancer drugs .

Antiviral Applications

The structural similarity of benzimidazoles to nucleotides allows them to integrate into viral DNA or RNA, potentially inhibiting viral replication. This compound could be explored for its efficacy against various viral infections, including those caused by emerging and re-emerging viruses .

Antiparasitic Treatments

Benzimidazole derivatives are well-known for their antiparasitic effects, particularly against helminths. This compound could be used to synthesize new agents that are more effective and have fewer side effects than current treatments .

Enzyme Inhibition

The compound’s unique structure may allow it to act as an inhibitor for certain enzymes that are crucial for the survival of pathogenic organisms. By inhibiting these enzymes, the compound could be used to treat diseases caused by these pathogens .

Agricultural Applications

As a derivative of benzimidazole, this compound may have applications in agriculture, such as the development of new fungicides. Its potential effectiveness in protecting crops from fungal pathogens could be an area of significant research interest .

Future Directions

properties

IUPAC Name |

8-(diethylaminomethyl)-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-4-25(5-2)13-16-19(26)11-10-14-12-15(22(27)28-20(14)16)21-23-17-8-6-7-9-18(17)24(21)3/h6-12,26H,4-5,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAPTYGRFBHIIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(diethylamino)methyl]-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

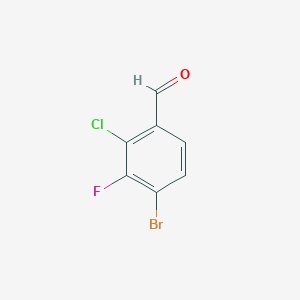

![4-(2-Methylpropyl)-1,6-dioxaspiro[2.5]octane](/img/structure/B2880298.png)

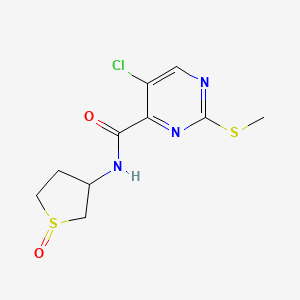

![ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate](/img/structure/B2880304.png)

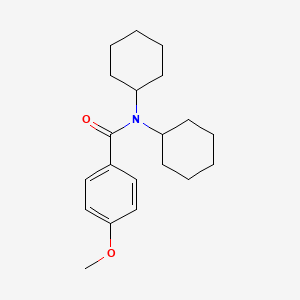

![1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol](/img/structure/B2880307.png)

![3,6-Dichloro-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2880313.png)